molecular formula C7H18N2 B1293014 N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine CAS No. 1060817-31-3

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Cat. No.: B1293014
CAS No.: 1060817-31-3
M. Wt: 130.23 g/mol
InChI Key: NFEMRESATTWNAD-UHFFFAOYSA-N
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Description

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine is an organic compound with the molecular formula C8H20N2. It is a tertiary amine characterized by the presence of an aminomethyl group attached to a propyl chain, along with ethyl and methyl groups bonded to the nitrogen atom. This compound is a colorless liquid with a strong odor and is used in various fields such as medical, environmental, and industrial research.

Scientific Research Applications

Polyamine Pharmacophore Design

Research has explored the influence of N-substituents on the transport behavior of polyamine conjugates, focusing on targeting the polyamine transporter (PAT). Studies have shown that N-ethylation affects PAT selectivity, highlighting the importance of specific N-substitutions in enhancing the balance between PAT-targeting, cytotoxicity, and metabolic stability. This research provides insights into the design of polyamine pharmacophores for therapeutic applications (Kaur et al., 2008).

Photocatalytic N-Methylation

N-methylation of amines using methanol has been facilitated by palladium-loaded titanium dioxide (Pd/TiO2) photocatalysts. This method allows for the synthesis of tertiary N-methylamines and has been applied to the functionalization of heterocycles and pharmaceutical intermediates, demonstrating a sustainable approach to creating complex organic molecules (Wang et al., 2018).

Synthesis of Selectively Substituted Spermine and Spermidine

The synthesis of selectively substituted spermine and spermidine on secondary amine functions has been achieved through protection, alkylation or benzoylation, and deprotection steps. This work contributes to the understanding and development of novel polyamines for research and potential therapeutic use (Garrigues & Vidaud, 2010).

Reductive N-Methylation Developments

Significant advancements have been made in reductive N-methylation using base-metal catalysts, employing CO2, formic acid, and (para)formaldehyde as renewable C1 sources. This research underscores the environmental and economic benefits of developing sustainable chemical processes for synthesizing N-methylamines, crucial in various industries (Goyal et al., 2021).

Synthesis of N,N-Disubstituted Aminomethylspirophosphoranes

Aminomethylation of hydrospirophosphoranes has been proposed as a method for synthesizing new N,N-disubstituted aminomethylspirophosphoranes. This research explores novel synthetic routes for producing complex organophosphorus compounds, contributing to the diversity of chemical entities available for various applications (Prishchenko et al., 2010).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine typically involves the alkylation of N-methyl-N-ethylamine with 1-chloropropane in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

N-methyl-N-ethylamine+1-chloropropaneThis compound+NaCl\text{N-methyl-N-ethylamine} + \text{1-chloropropane} \rightarrow \text{this compound} + \text{NaCl} N-methyl-N-ethylamine+1-chloropropane→this compound+NaCl

The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products. The reaction conditions are optimized to achieve high purity and yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine undergoes various chemical reactions, including:

  • **Oxidation

Properties

IUPAC Name

2-N-ethyl-2-N-methylbutane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-7(6-8)9(3)5-2/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEMRESATTWNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)N(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649219
Record name N~2~-Ethyl-N~2~-methylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-31-3
Record name N~2~-Ethyl-N~2~-methylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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